Ethyl 6-bromo-3-methylquinoline-4-carboxylate

Catalog No.
S13986168
CAS No.
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-3-methylquinoline-4-carboxylate

Product Name

Ethyl 6-bromo-3-methylquinoline-4-carboxylate

IUPAC Name

ethyl 6-bromo-3-methylquinoline-4-carboxylate

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12-8(2)7-15-11-5-4-9(14)6-10(11)12/h4-7H,3H2,1-2H3

InChI Key

AJBSEJXVILIEFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC=C1C)Br

Ethyl 6-bromo-3-methylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 4th position. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its ability to serve as an intermediate in the synthesis of various biologically active molecules. The quinoline core is a heterocyclic aromatic organic compound known for its diverse biological activities, including antimicrobial and anticancer properties .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
  • Reduction Reactions: The ester group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride .

The biological activity of ethyl 6-bromo-3-methylquinoline-4-carboxylate is primarily linked to its derivatives, which have been studied for their potential therapeutic effects. Research indicates that compounds derived from quinoline structures exhibit activities against various biological targets, including enzymes and receptors involved in cancer and microbial infections. For example, certain quinoline derivatives have shown inhibitory effects on carbonic anhydrases, which are crucial for many physiological processes .

The synthesis of ethyl 6-bromo-3-methylquinoline-4-carboxylate typically involves:

  • Bromination: The starting material, 3-methylquinoline, undergoes bromination using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
  • Esterification: The resulting bromoquinoline is then reacted with ethyl chloroformate or another suitable reagent to form the ethyl ester at the 4th position .

Industrial production may utilize continuous flow reactors and automated systems to enhance yield and efficiency.

Ethyl 6-bromo-3-methylquinoline-4-carboxylate finds applications in several fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing potential therapeutic agents targeting cancer and infectious diseases.
  • Organic Synthesis: The compound acts as a building block for creating complex quinoline derivatives.
  • Material Science: Researchers explore its potential use in developing organic electronic materials due to its unique electronic properties .

Studies on interaction mechanisms reveal that derivatives of ethyl 6-bromo-3-methylquinoline-4-carboxylate may interact with various proteins and enzymes. For instance, some derivatives have been shown to inhibit carbonic anhydrase isoforms, which play significant roles in physiological processes. The binding affinity and inhibition constants vary among different derivatives, indicating the importance of structural modifications in enhancing biological activity .

Ethyl 6-bromo-3-methylquinoline-4-carboxylate can be compared with other similar quinoline derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateBromine at position 6, chlorine at 4Enhanced antimicrobial activity
Ethyl 4-chloro-6-methylquinoline-3-carboxylateChlorine at position 4Potential anticancer properties
Ethyl 7-methoxyquinoline-3-carboxylateMethoxy group at position 7Improved solubility and bioavailability
Ethyl 6-bromoquinoline-3-carboxylic acidCarboxylic acid instead of esterIncreased acidity may enhance biological activity

These compounds share a similar core structure but differ in substituents that significantly affect their chemical properties and biological activities, highlighting the uniqueness of ethyl 6-bromo-3-methylquinoline-4-carboxylate within this class of compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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